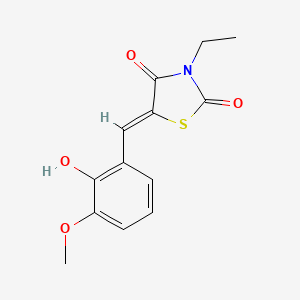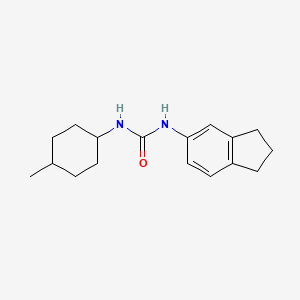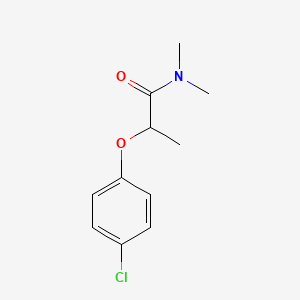![molecular formula C19H22N2O5S B4754281 2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B4754281.png)
2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate
Overview
Description
2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl acetate group linked to a phenyl carbamoyl group, which is further substituted with a tert-butylsulfamoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Carbamoyl Intermediate: This step involves the reaction of 4-(tert-butylsulfamoyl)aniline with an appropriate carbamoyl chloride under controlled conditions to form the phenyl carbamoyl intermediate.
Acetylation: The phenyl carbamoyl intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetate group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl carbamoyl derivatives.
Scientific Research Applications
2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic functions. Additionally, the carbamoyl and acetate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butylsulfamoyl)aniline: Shares the tert-butylsulfamoyl group but lacks the carbamoyl and acetate groups.
Phenyl acetate: Contains the acetate group but lacks the sulfonyl and carbamoyl groups.
N-Phenylcarbamoyl derivatives: Compounds with similar carbamoyl structures but different substituents.
Uniqueness
2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and carbamoyl groups allows for versatile interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[[4-(tert-butylsulfamoyl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)26-17-8-6-5-7-16(17)18(23)20-14-9-11-15(12-10-14)27(24,25)21-19(2,3)4/h5-12,21H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPCWYLXWPWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4754207.png)
![N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxooctahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4754215.png)
![4-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4754220.png)
![2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4754228.png)

![5,5'-[1,4-piperazinediylbis(2-oxo-2-ethyl-1-ylidene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B4754242.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4754245.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B4754252.png)
![2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4754254.png)
![1-[(4-METHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4754263.png)


![[3-[(E)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B4754302.png)
![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)
